(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
Description
The compound (2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a bicyclic heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazine core fused with a ketone-linked 2-chloro-4-fluorophenyl substituent.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c14-12-7-9(15)1-2-11(12)13(19)17-5-6-18-10(8-17)3-4-16-18/h1-4,7H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUVKBUYWOUBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-chloro-4-fluorophenyl precursor, which can be synthesized through halogenation reactions. The dihydropyrazolopyrazine moiety is then introduced via cyclization reactions involving appropriate pyrazole derivatives and aldehydes under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the final compound .
Chemical Reactions Analysis
Types of Reactions
(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The pyrazolo[1,5-a]pyrazine core distinguishes this compound from related bicyclic systems like pyrazolo[1,5-a]pyrimidinones (e.g., VU0462807 in ). The pyrimidinone ring in VU0462807 enhances solubility and pharmacokinetic properties compared to the pyrazine core, as demonstrated by its superior efficacy in rodent models of hyperlocomotion . Conversely, the pyrazine core in the target compound may offer greater metabolic stability due to reduced susceptibility to oxidation.
Substituent Variations
- Aryl Ketone Groups: The 2-chloro-4-fluorophenyl group in the target compound contrasts with the phenoxymethyl substituent in VU0462807 and the tetrahydroquinoline-carbonyl group in Parkin modulators (e.g., BIO-2007817) . The electron-withdrawing chloro and fluoro substituents likely enhance lipophilicity and membrane permeability compared to bulkier groups like tetrahydroquinoline, which may limit blood-brain barrier penetration .
- Amine Functionalization: Derivatives such as (R)-4-amino-6-(5-amino-2-fluorophenyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carbonitrile () incorporate amino groups that improve water solubility and hydrogen-bonding interactions with biological targets, whereas the target compound lacks such polar moieties.
Pharmacological Profiles
- mGluR5 PAMs: Compounds like VU0462807 (pyrazolo[1,5-a]pyrimidinone) exhibit potent mGluR5 modulation (EC50 < 100 nM) and efficacy in behavioral models . The target compound’s pyrazine core may shift selectivity toward other receptors, though this remains unconfirmed.
- mGluR2 NAMs : Patent data () highlight pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as mGluR2 negative allosteric modulators. The absence of the ketone oxygen in the target compound’s pyrazine ring could reduce affinity for mGluR2 but improve stability .
- Parkin E3 Ligase Modulators: BIO-2007817/8 () feature bulky isopropyl and tetrahydroquinoline groups, enabling nanomolar potency in Parkin activation assays. The target compound’s simpler aryl group may limit such activity but reduce synthetic complexity .
Physicochemical Properties
Biological Activity
The compound (2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 319.76 g/mol. The structure features a chlorinated phenyl group and a dihydropyrazolo moiety, which contribute to its biological activity.
Anticancer Properties
Research indicates that pyrazolo derivatives, including those related to our compound, exhibit significant anticancer properties. A study highlighted the role of pyrazolo[1,5-a]pyrimidines in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of halogen substituents like chlorine and fluorine enhances the lipophilicity and receptor binding affinity of these compounds, potentially increasing their efficacy against tumors.
Enzymatic Inhibition
The compound has been identified as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2) . This modulation is crucial in neurological contexts, particularly in conditions like schizophrenia and anxiety disorders. By inhibiting mGluR2, the compound may help in regulating neurotransmitter release and improving synaptic plasticity.
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Modulation : As mentioned, it acts on mGluR2 receptors, influencing neurotransmission and potentially offering therapeutic benefits in psychiatric disorders.
- Cell Cycle Regulation : The compound's structure allows it to interact with cellular pathways that regulate the cell cycle, leading to apoptosis in cancer cells.
Study 1: Anticancer Activity
A series of experiments conducted on various cancer cell lines demonstrated that derivatives of dihydropyrazolo compounds showed IC50 values ranging from 10 to 50 µM. These values indicate a moderate to strong inhibitory effect on cell proliferation. The study utilized several assays including MTT and colony formation assays to assess viability and proliferation rates .
Study 2: Neurological Effects
In a pharmacological study involving animal models, the administration of the compound resulted in significant improvements in anxiety-like behaviors when assessed using the elevated plus maze test. The results suggested that modulation of mGluR2 could be a viable target for developing new anxiolytic drugs .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
